molecular formula C18H16ClN3O4S B11013010 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11013010
M. Wt: 405.9 g/mol
InChI Key: FGEWEGUXVJMCNN-UHFFFAOYSA-N
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Description

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, substituted with a chloro, methoxy, and methyl group, and an acetamide moiety linked to a cyclopropyl-1,3,4-thiadiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde derivatives with acetic anhydride in the presence of a base such as pyridine.

    Introduction of substituents: The chloro, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the acetamide moiety: This involves the reaction of the chromen-2-one derivative with chloroacetyl chloride in the presence of a base like triethylamine.

    Cyclopropyl-1,3,4-thiadiazol-2-yl group attachment: This is achieved through the reaction of the acetamide derivative with 5-cyclopropyl-1,3,4-thiadiazole-2-thiol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted chromen-2-one derivatives.

Scientific Research Applications

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: It is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It targets enzymes such as cyclooxygenase (COX) and kinases involved in cell signaling pathways.

    Pathways Involved: It modulates pathways such as the PI3K/Akt and MAPK pathways, leading to effects on cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(6-chloro-7-methoxy-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the specific combination of substituents on the chromen-2-one core and the presence of the cyclopropyl-1,3,4-thiadiazol-2-yl group. This unique structure contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H16ClN3O4S

Molecular Weight

405.9 g/mol

IUPAC Name

2-(6-chloro-7-methoxy-4-methyl-2-oxochromen-3-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H16ClN3O4S/c1-8-10-5-12(19)14(25-2)7-13(10)26-17(24)11(8)6-15(23)20-18-22-21-16(27-18)9-3-4-9/h5,7,9H,3-4,6H2,1-2H3,(H,20,22,23)

InChI Key

FGEWEGUXVJMCNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC)CC(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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